![molecular formula C20H16N2O4 B2670119 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone CAS No. 1105206-19-6](/img/structure/B2670119.png)
2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone
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Description
2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone, also known as BI-78D3, is a small molecule inhibitor that has been found to have potential therapeutic applications in cancer treatment.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Synthesis and Characterization of Novel Compounds : Research into related compounds, such as various 1H-indole derivatives and benzodioxole gathered pyrazole derivatives, demonstrates a keen interest in synthesizing novel molecules with potential antibacterial and antifungal activities. For instance, benzo[d][1,3]dioxole gathered pyrazole derivatives exhibited significant antimicrobial activity, indicating that compounds with a benzo[d][1,3]dioxole moiety could be explored for their antimicrobial properties (Umesha & Basavaraju, 2014).
Antimicrobial Evaluation : The exploration of antimicrobial activities in related compounds, like novel 1H-indole derivatives, underlines the potential application of 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone in developing new antimicrobial agents. These studies involve assessing the efficacy against various bacterial and fungal strains, providing a framework for evaluating similar compounds for their antimicrobial potential (Nagarapu & Pingili, 2014).
properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-1-(2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-20(22-8-7-13-3-1-2-4-16(13)22)11-15-10-18(26-21-15)14-5-6-17-19(9-14)25-12-24-17/h1-6,9-10H,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVODLKGVDKYRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone |
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